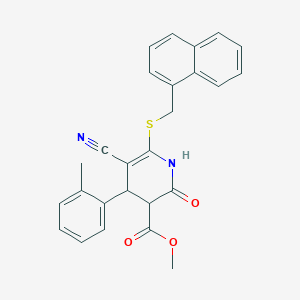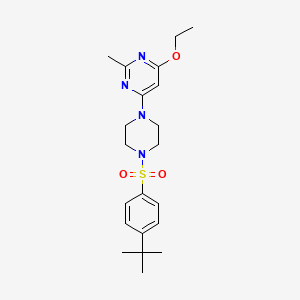
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and pyrimidine rings, as well as the piperazine ring, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the ethoxy group might be susceptible to reactions with strong acids or bases, and the sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar tert-butyl group .Applications De Recherche Scientifique
Anti-malarial Activity
Research on derivatives similar to the structure of the compound of interest, particularly those incorporating tert-butyl, sulfonyl, and piperazine groups, has shown potential anti-malarial activity. These compounds' biological activity could be attributed to their ability to interact with malarial enzymes or receptors, indicating a potential research application of the compound in the development of new anti-malarial agents (Cunico et al., 2009).
Antimicrobial and Anthelmintic Activity
Compounds with structural similarities, featuring piperazine and sulfonyl groups, have been evaluated for their antimicrobial and anthelmintic activities. These studies suggest that the compound could be researched for its potential use in treating bacterial infections and parasitic worm infestations. Molecular modifications and structure-activity relationship (SAR) studies further enhance their therapeutic potential (Ammar et al., 2004).
Cancer Research
Derivatives with piperazine and pyrimidine components have shown activity against certain cancer cell lines, indicating that compounds like "4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" might find application in cancer research, particularly in understanding molecular mechanisms or as potential therapeutic agents. This includes their role in estrogen receptor binding affinity and molecular docking studies, suggesting a possible application in breast cancer research (Parveen et al., 2017).
Drug Metabolism and Pharmacokinetics
Research on related compounds has provided insights into their metabolic pathways, involving various cytochrome P450 enzymes. This indicates that studies on "4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" could contribute valuable information on its pharmacokinetics, metabolism, and potential drug interactions, essential for drug development processes (Hvenegaard et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-6-28-20-15-19(22-16(2)23-20)24-11-13-25(14-12-24)29(26,27)18-9-7-17(8-10-18)21(3,4)5/h7-10,15H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEXLNXXJNIFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

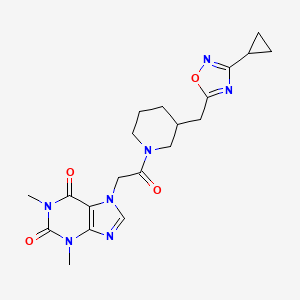
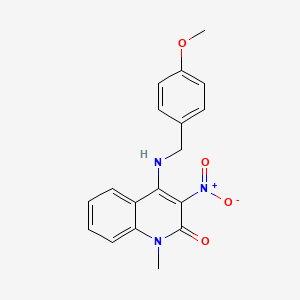

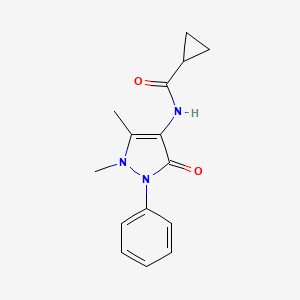
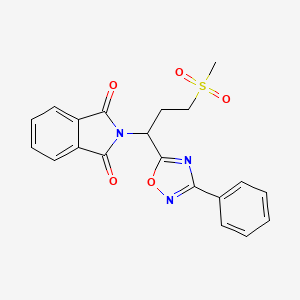
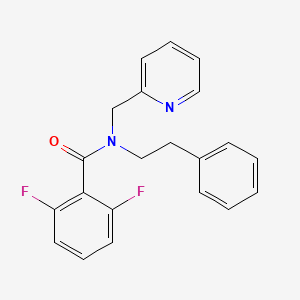
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)
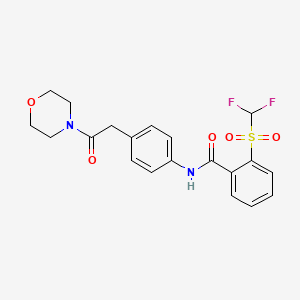
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)
![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
